

# BI-1808: A First-in-Class Anti-TNFR2 Antibody for Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | OS 1808  |           |
| Cat. No.:            | B1664460 | Get Quote |

## A Technical Whitepaper on the Discovery, Development, and Mechanism of Action of BI-1808

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

BI-1808 is a first-in-class, fully human IgG1 monoclonal antibody that targets the tumor necrosis factor receptor 2 (TNFR2), a promising new target for cancer immunotherapy.[1] Developed by BioInvent International AB, BI-1808 is currently undergoing Phase 1/2a clinical trials for the treatment of solid tumors and T-cell lymphomas.[2][3] This technical guide provides an in-depth overview of the discovery and development history of BI-1808, its mechanism of action, and a summary of the available preclinical and clinical data.

## **Discovery and Development History**

BI-1808 was identified through BioInvent's proprietary F.I.R.S.T™ (Functional Inverse Rescue Screening Technology) platform and n-CoDeR® antibody library.[4] This technology allows for the simultaneous identification of disease-associated targets and antibodies that bind to them, using patient-derived materials to ensure clinical relevance.[5][6] The n-CoDeR® library is a phage display library containing over 30 billion human antibody genes, enabling the selection of antibodies with high specificity and affinity.[5][7]



The discovery process for BI-1808 involved screening for antibodies that could modulate the activity of regulatory T cells (Tregs), which are known to suppress the anti-tumor immune response and are characterized by high expression of TNFR2.[6] This led to the identification of BI-1808 as a potent ligand-blocking antibody with the desired functional characteristics.[8]

Following its discovery, BI-1808 underwent preclinical development, which included in vitro functional assays, in vivo studies using a murine surrogate antibody, and toxicology studies in non-human primates.[4][9] The preclinical data demonstrated a strong anti-tumor effect and a favorable safety profile, supporting the advancement of BI-1808 into clinical trials.[4] The first-in-human Phase 1/2a clinical trial (NCT04752826) was initiated in late 2020.[4]

#### **Mechanism of Action**

BI-1808 exerts its anti-tumor effects through a dual mechanism of action:

- Ligand Blockade: BI-1808 is a complete ligand-blocking antibody, preventing the binding of TNF-alpha to TNFR2.[8][9] This inhibits the pro-survival signaling in TNFR2-expressing tumor cells and immunosuppressive cells within the tumor microenvironment.
- FcyR-Dependent Effector Function: As an IgG1 antibody, BI-1808 engages with Fcy receptors (FcyR) on immune effector cells, such as natural killer (NK) cells and macrophages.[4][10] This engagement leads to the depletion of intratumoral Tregs through antibody-dependent cell-mediated cytotoxicity (ADCC).[4][8] The reduction of Tregs, in turn, promotes the expansion and activation of CD8+ effector T cells, which are crucial for killing tumor cells.[8][10]

The combination of ligand blockade and Treg depletion shifts the balance of the tumor microenvironment from an immunosuppressive to an immunostimulatory state, thereby enhancing the anti-tumor immune response.

## **Signaling Pathway**





Click to download full resolution via product page

BI-1808 blocks TNF- $\alpha$  binding to TNFR2 and mediates Treg depletion via ADCC.



## Preclinical Data In Vitro Studies

A wide panel of human and mouse TNFR2-specific antibodies were characterized for their ability to block TNF-alpha binding and modulate TNFR2 signaling.[9] BI-1808 was selected as the lead candidate based on its potent ligand-blocking and FcyR-dependent effector functions. [8] In vitro studies with human cells showed no signs of harmful cytokine release.[4]

#### In Vivo Studies

In vivo studies were conducted using a murine surrogate of BI-1808 in immunocompetent mouse cancer models.[4] These studies demonstrated potent anti-tumor activity, both as a single agent and in combination with an anti-PD-1 antibody.[8][9] The anti-tumor effect was shown to be FcyR-dependent and was associated with intratumoral Treg depletion and CD8+ T cell expansion.[4][9] In a humanized mouse model, these findings were confirmed with BI-1808.[9]

#### **Toxicology Studies**

Toxicology studies were performed in cynomolgus monkeys.[4] BI-1808 was well-tolerated at doses up to 200 mg/kg administered weekly for four weeks.[4][9] No drug-related adverse events were observed, and the No-Observed-Adverse-Effect-Level (NOAEL) was determined to be 200 mg/kg.[9] Pharmacokinetic analysis showed an expected half-life of two weeks at receptor saturation.[9]

## Clinical Development: The NCT04752826 Trial

BI-1808 is being evaluated in an ongoing Phase 1/2a clinical trial (NCT04752826) in patients with advanced solid tumors and T-cell lymphomas.[2]

#### **Study Design**

The study consists of two main parts:

- Phase 1 (Dose Escalation):
  - Part A: BI-1808 monotherapy dose escalation.



- Part B: BI-1808 in combination with pembrolizumab dose escalation.
- Phase 2a (Dose Expansion):
  - Part A: BI-1808 monotherapy in expansion cohorts for various tumor types.
  - Part B: BI-1808 in combination with pembrolizumab in expansion cohorts.



Click to download full resolution via product page

Flowchart of the NCT04752826 clinical trial design.

## **Quantitative Data Summary**



Table 1: Phase 1 Monotherapy Dose Escalation (Solid Tumors)

| Dose Level (mg)                                                        | Number of Patients | Dose-Limiting Toxicities (DLTs) |
|------------------------------------------------------------------------|--------------------|---------------------------------|
| 25                                                                     | -                  | 0                               |
| 75                                                                     | -                  | 0                               |
| 225                                                                    | -                  | 0                               |
| 675                                                                    | -                  | 0                               |
| 1000                                                                   | -                  | 0                               |
| Data as of June 2023. No Maximum Tolerated Dose (MTD) was reached.[10] |                    |                                 |

Table 2: Phase 1/2a Monotherapy Efficacy in Solid Tumors (as of June 2024)[2]

| Best Overall Response  | Number of Evaluable Patients (N=26) |
|------------------------|-------------------------------------|
| Complete Response (CR) | 1                                   |
| Partial Response (PR)  | 1                                   |
| Stable Disease (SD)    | 9                                   |

Table 3: Phase 2a Monotherapy Efficacy in Cutaneous T-Cell Lymphoma (CTCL) (as of June 2025)[3]

| Best Overall Response  | Number of Evaluable Patients (N=9) |
|------------------------|------------------------------------|
| Complete Response (CR) | 1                                  |
| Partial Response (PR)  | 3                                  |
| Stable Disease (SD)    | 5                                  |
| Disease Control Rate   | 100%                               |



Table 4: Pharmacokinetics and Pharmacodynamics

| Parameter                  | Observation                                                      |
|----------------------------|------------------------------------------------------------------|
| Half-life (t½)             | Approximately 1 week at doses ≥ 675 mg Q3W[10]                   |
| Receptor Occupancy (RO)    | Complete RO throughout the dosing interval at doses ≥ 675 mg[10] |
| Regulatory T-cells (Tregs) | Significant reduction at doses ≥ 675 mg[10]                      |
| Soluble TNFR2 (sTNFR2)     | Substantial increase at doses ≥ 675 mg[10]                       |

#### **Safety and Tolerability**

BI-1808 has demonstrated a favorable safety profile both as a monotherapy and in combination with pembrolizumab.[10][11] In the monotherapy arm, no dose-limiting toxicities were observed, and no maximum tolerated dose was reached.[10][11] The majority of treatment-related adverse events have been mild to moderate (Grade 1-2).[3][12]

## **Experimental Protocols**

While detailed, step-by-step experimental protocols are proprietary to BioInvent, the following provides an overview of the methodologies used in key preclinical studies based on available information.

#### In Vivo Efficacy Studies (Murine Surrogate)

- Animal Model: Immunocompetent mouse cancer models (e.g., CT26, MC38, B16).[13]
- Antibody: A murine surrogate antibody for BI-1808 with similar ligand-blocking and FcyR-engaging properties.[9]
- Treatment: Single agent and in combination with an anti-PD-1 antibody.
- Endpoints: Tumor growth inhibition, survival, and analysis of the tumor microenvironment (e.g., Treg depletion, CD8+ T cell infiltration).[9][13]



#### **GLP Toxicology Study in Cynomolgus Monkeys**

- Animal Model: Cynomolgus monkeys.[9]
- Dose Groups: 2, 20, and 200 mg/kg of BI-1808.[9]
- Administration: Weekly intravenous administration for four consecutive weeks.[9]
- Observation Period: Followed by an eight-week recovery period.
- Endpoints: Clinical signs, histopathology, clinical pathology, and pharmacokinetics.[9]

#### **Receptor Occupancy Assay**

- Method: Flow cytometry-based assay performed on peripheral blood samples from patients in the clinical trial.[10]
- Purpose: To measure the extent and duration of BI-1808 binding to TNFR2 on immune cells.
   [10]

### Conclusion

BI-1808 is a promising, first-in-class anti-TNFR2 antibody with a novel, dual mechanism of action. Its discovery and development have been guided by a patient-centric approach, utilizing advanced antibody discovery platforms. Preclinical studies have demonstrated its potent anti-tumor activity and favorable safety profile. The ongoing Phase 1/2a clinical trial has shown encouraging early signs of efficacy and good tolerability in patients with advanced cancers, including solid tumors and T-cell lymphomas. The continued development of BI-1808 holds the potential to provide a new and effective immunotherapeutic option for cancer patients.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. BI-1808 in solid tumors | BioInvent [bioinvent.com]
- 3. BI-1808 in T-cell Lymphoma | BioInvent [bioinvent.com]
- 4. researchgate.net [researchgate.net]
- 5. Technology | BioInvent [bioinvent.com]
- 6. Discovery & Innovation | BioInvent [bioinvent.com]
- 7. n-CoDeR concept: unique types of antibodies for diagnostic use and therapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bioinvent.com [bioinvent.com]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. researchgate.net [researchgate.net]
- 11. BioInvent presents positive data at SITC from clinical Phase 1/2a trial of BI-1808 as single agent [view.news.eu.nasdaq.com]
- 12. BioInvent to Present Updated Phase 2a BI-1808 Monotherapy Data in CTCL at ASH 2025 | BioInvent [bioinvent.com]
- 13. bioinvent.se [bioinvent.se]
- To cite this document: BenchChem. [BI-1808: A First-in-Class Anti-TNFR2 Antibody for Cancer Immunotherapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664460#os-1808-discovery-and-development-history]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com